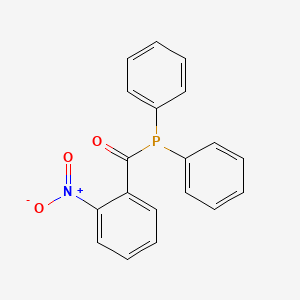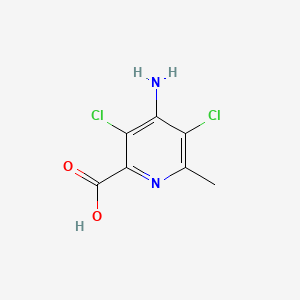
4-Methoxy-3-(3-oxo-1-phenylbutyl)chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Warfarin methylated is a derivative of warfarin, a well-known anticoagulant. Warfarin itself is a colorless, crystalline compound with a melting point of 151-161°C. It is practically insoluble in water but readily soluble in acetone and dioxane, and moderately soluble in alcohols . Warfarin methylated retains the core structure of warfarin but includes a methyl group, which can influence its chemical properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Warfarin methylated can be synthesized by refluxing warfarin in absolute methanol containing hydrochloric acid. For instance, refluxing 10 grams of warfarin in absolute methanol with 4% hydrochloric acid for 15 minutes can yield the methylated product .
Industrial Production Methods: Industrial production of warfarin methylated involves similar synthetic routes but on a larger scale. The process typically includes the use of high-performance liquid chromatography for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions: Warfarin methylated undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Substitution reactions can occur with reagents such as diazomethane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Diazomethane in ether.
Major Products:
Oxidation: Produces hydroxylated derivatives.
Reduction: Produces reduced forms of warfarin methylated.
Substitution: Produces various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Warfarin methylated has several scientific research applications:
Chemistry: Used as a model compound to study tautomerism and its effects on chemical properties.
Biology: Investigated for its interactions with proteins and its binding properties.
Medicine: Explored for its anticoagulant properties and potential therapeutic uses.
Industry: Utilized in the development of anticoagulant rodenticides.
Wirkmechanismus
Warfarin methylated exerts its effects by antagonizing vitamin K, which is essential for synthesizing vitamin K-dependent clotting factors II, VII, IX, and X, as well as proteins C and S . By inhibiting the enzyme that uses vitamin K, warfarin methylated disrupts the clotting mechanism, reducing the blood’s ability to clot
Eigenschaften
CAS-Nummer |
38063-51-3 |
|---|---|
Molekularformel |
C20H18O4 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
4-methoxy-3-(3-oxo-1-phenylbutyl)chromen-2-one |
InChI |
InChI=1S/C20H18O4/c1-13(21)12-16(14-8-4-3-5-9-14)18-19(23-2)15-10-6-7-11-17(15)24-20(18)22/h3-11,16H,12H2,1-2H3 |
InChI-Schlüssel |
FGAWENWBTHQLEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



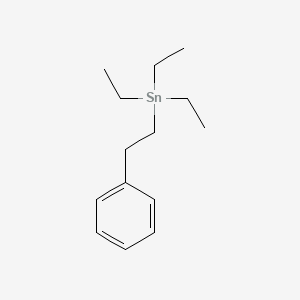
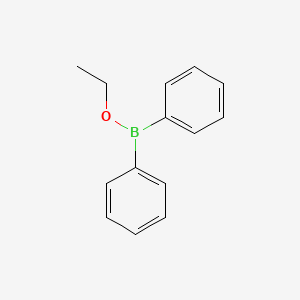
![Ethanol, 2-[(oxiranylmethyl)amino]-](/img/structure/B14665122.png)
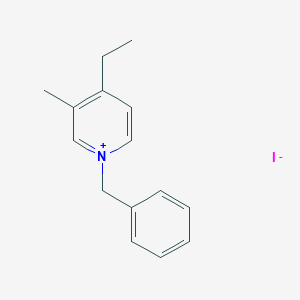

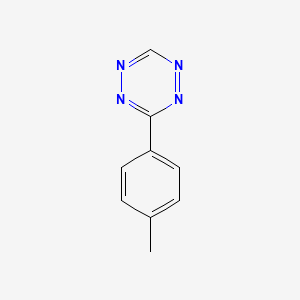
![2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14665142.png)
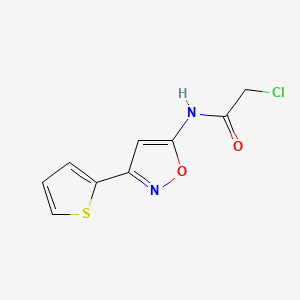
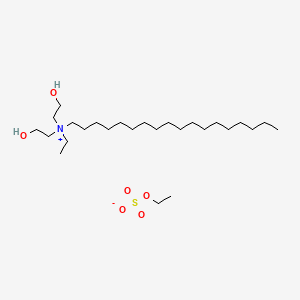
![Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14665172.png)
methanone](/img/structure/B14665175.png)
